Hosenkoside G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

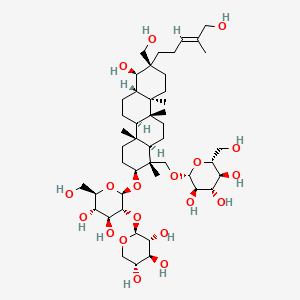

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O19/c1-23(17-48)7-6-12-47(21-51)16-15-45(4)24(39(47)60)8-9-29-43(2)13-11-30(65-42-38(35(57)33(55)27(19-50)64-42)66-40-36(58)31(53)25(52)20-61-40)44(3,28(43)10-14-46(29,45)5)22-62-41-37(59)34(56)32(54)26(18-49)63-41/h7,24-42,48-60H,6,8-22H2,1-5H3/b23-7+/t24-,25-,26-,27-,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38-,39-,40+,41-,42+,43+,44+,45-,46-,47-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUACYVEKRAXEB-UCVVTSOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)C)CO)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Hosenkoside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding is constantly evolving. This document is based on publicly available information as of the date of publication.

Introduction: The Current Landscape of Hosenkoside G Research

This compound, a baccharane glycoside isolated from the seeds of Impatiens Balsamina L., has emerged as a compound of interest due to its noted anti-tumor activity[1][2][3]. As a member of the saponin family, it shares structural similarities with other well-studied bioactive glycosides. However, a comprehensive review of the current scientific literature reveals a significant gap in the detailed elucidation of this compound's specific mechanism of action. While its anti-neoplastic potential is recognized, the precise signaling pathways and molecular targets it modulates remain largely uncharted territory.

This technical guide aims to address this knowledge gap by providing a thorough overview of the known information on this compound and, more extensively, by drawing parallels with the well-documented mechanisms of structurally related and extensively researched saponins, namely ginsenosides. The anti-inflammatory, neuroprotective, and anti-cancer properties of ginsenosides have been investigated in detail, offering a potential framework for understanding the pharmacological activities of this compound. This document will present the established signaling pathways of various ginsenosides, supported by quantitative data and detailed experimental protocols, to serve as a foundational resource for researchers embarking on the study of this compound and other novel baccharane glycosides.

This compound: Known Properties

This compound is a naturally occurring compound with the molecular formula C47H80O19 and a molecular weight of 949.13 g/mol [3][4]. Its primary reported biological activity is its ability to inhibit the growth of cancer cells, specifically in human cancer A375 cells[2]. Beyond this, specific details regarding its mechanism of action are not extensively documented in publicly available research.

A Comparative Analysis: Insights from Ginsenoside Mechanisms of Action

Given the limited specific data on this compound, this section will delve into the established mechanisms of action of ginsenosides, a class of triterpenoid saponins from Panax ginseng. These compounds have been the subject of extensive research and have been shown to exert their effects through a multitude of signaling pathways. Understanding these pathways provides a strong foundation for hypothesizing and investigating the potential mechanisms of this compound.

Anti-Inflammatory Effects

A primary mechanism through which ginsenosides exert their anti-inflammatory effects is by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes.

Several ginsenosides, including Rb1, Rg1, Rg3, and Compound K, have been shown to suppress the activation of NF-κB[5][6]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as:

-

Tumor Necrosis Factor-alpha (TNF-α) [5]

-

Interleukin-1beta (IL-1β) [5]

-

Interleukin-6 (IL-6) [5]

-

Inducible Nitric Oxide Synthase (iNOS) [5]

-

Cyclooxygenase-2 (COX-2) [5]

The anti-inflammatory action of some ginsenosides is also linked to the activation of the Nrf2 pathway, a key regulator of antioxidant responses, which can lead to M2 polarization of macrophages, contributing to the resolution of inflammation[5]. Furthermore, ginsenosides like Rd have been shown to suppress the phosphorylation of JNK and ERK, upstream kinases involved in the activation of NF-κB[6].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | baccharane glycoside | CAS# 160896-46-8 | InvivoChem [invivochem.com]

- 3. xcessbio.com [xcessbio.com]

- 4. This compound | C47H80O19 | CID 102004930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside-Rd exhibits anti-inflammatory activities through elevation of antioxidant enzyme activities and inhibition of JNK and ERK activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Hosenkoside G: A Technical Primer on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside G, a complex baccharane glycoside, has emerged as a molecule of interest within the scientific community due to its potential anti-tumor properties. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and current understanding of the biological activities of this compound, with a focus on quantitative data and experimental methodologies.

Discovery and Natural Source

This compound was first identified and isolated from the seeds of the annual herb Impatiens balsamina L., commonly known as garden balsam.[1] The discovery was first reported in a 1994 publication in the Chemical & Pharmaceutical Bulletin by a team of Japanese scientists. This seminal work detailed the isolation and structural elucidation of a series of novel baccharane glycosides, including this compound.

Impatiens balsamina, a plant native to Southern Asia, has a long history of use in traditional medicine.[2] Its seeds, in particular, have been a source for the isolation of various secondary metabolites. While the exact yield of this compound from Impatiens balsamina seeds is not extensively documented in publicly available literature, the plant remains its primary and only known natural source.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C47H80O19 | PubChem |

| Molecular Weight | 949.1 g/mol | PubChem |

| CAS Number | 160896-46-8 | PubChem |

| Appearance | Solid (Typical) | InvivoChem |

Experimental Protocols

While the full, detailed experimental protocol from the original 1994 discovery paper is not readily accessible, subsequent studies on related compounds from Impatiens balsamina provide a general framework for the extraction and isolation of this compound.

General Extraction and Isolation Workflow

The isolation of baccharane glycosides from Impatiens balsamina seeds typically involves the following steps:

1. Defatting: The dried and powdered seeds are first defatted using a non-polar solvent like n-hexane to remove lipids. 2. Extraction: The defatted material is then extracted with a polar solvent, typically methanol, to isolate the glycosides. 3. Concentration and Partitioning: The methanol extract is concentrated under reduced pressure, and the resulting residue is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on their polarity. 4. Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different glycosides. 5. Final Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

This compound has been reported to possess anti-tumor activity.[1] A 2017 study on new baccharane glycosides isolated from Impatiens balsamina seeds demonstrated in vitro growth inhibitory activity against human malignant melanoma A375 cells for some of these compounds.[3] While this study focused on novel derivatives, it highlights the potential of baccharane glycosides from this source, including this compound, as anti-cancer agents.

Unfortunately, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines, is not yet available in the public domain.

The precise signaling pathways modulated by this compound remain to be elucidated. However, studies on other structurally related triterpenoid glycosides, such as ginsenosides, have provided insights into potential mechanisms of action. These mechanisms often involve the modulation of key cellular signaling pathways implicated in cancer progression.

Potential Signaling Pathways

Based on the activity of analogous compounds, the following signaling pathways are potential targets for this compound's anti-tumor effects. Further research is required to confirm the involvement of these pathways.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications in oncology. Its discovery from the seeds of Impatiens balsamina underscores the importance of ethnobotanical knowledge in modern drug discovery. However, to fully realize its therapeutic potential, further research is critically needed. Key areas for future investigation include:

-

Quantitative analysis of the yield of this compound from its natural source.

-

Detailed elucidation of its anti-tumor activity against a broad panel of cancer cell lines to determine its IC50 values.

-

In-depth mechanistic studies to identify the specific signaling pathways and molecular targets modulated by this compound.

-

Preclinical in vivo studies to evaluate its efficacy and safety in animal models.

This technical guide serves as a foundational resource for researchers embarking on the further exploration of this intriguing natural compound. The data and protocols outlined herein provide a starting point for the design of robust scientific investigations aimed at unlocking the full therapeutic potential of this compound.

References

Hosenkoside G: A Technical Guide to Its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on Hosenkoside G is still in its nascent stages. While its chemical nature and source are established, publicly available data on its specific biological activities, quantitative efficacy, and precise mechanisms of action are limited. This guide provides a comprehensive overview based on available information and draws parallels from closely related, well-studied saponin glycosides to infer its therapeutic potential and likely mechanisms.

Introduction

This compound is a naturally occurring triterpenoid saponin of the baccharane glycoside class.[1] It is isolated from the seeds of the plant Impatiens Balsamina L., a traditional medicinal herb.[1][2] Structurally, like other saponins, it consists of a polycyclic aglycone core (a sapogenin) attached to one or more sugar chains. While research has identified a family of related compounds (Hosenkosides F, H, I, J, K, etc.) from this plant source, specific biological data for this compound remains sparse.[3] However, extracts from Impatiens balsamina and related glycosides have been noted for their potential anti-tumor and growth-inhibitory properties, suggesting that this compound may contribute to these effects.[1][4]

Biological Activity and Therapeutic Potential

The primary biological activity associated with this compound and its source plant is anti-tumor action.[1][2] Studies on extracts from Impatiens balsamina have demonstrated cytotoxic effects against various cancer cell lines, indicating the presence of bioactive compounds with therapeutic potential.[4]

Given the limited direct data on this compound, its potential is often inferred from the activities of more extensively studied saponins, such as ginsenosides from Panax ginseng. These related compounds exhibit a wide range of pharmacological effects, including:

-

Anti-cancer Activity: Inducing apoptosis (programmed cell death), cell cycle arrest, and inhibiting metastasis in various cancers.[5][6]

-

Anti-inflammatory Effects: Modulating key inflammatory signaling pathways.

-

Neuroprotective Properties: Protecting neurons from damage and degeneration.

The therapeutic potential of this compound is therefore hypothesized to be most significant in oncology, though further research is required to validate this and explore other potential applications.

Quantitative Data Summary

Direct quantitative data for this compound is not available in the cited literature. To provide context, the following table summarizes data for related saponin glycosides, which may serve as a benchmark for future studies on this compound.

| Compound | Cell Line | Assay | Result (IC50) | Notes |

| Ginsenoside Rg3 | A375.S2 (Human Melanoma) | MTT Assay | 20 µM | Inhibited cell viability and induced apoptosis.[5] |

| Compound K | HK-1 (Nasopharyngeal Carcinoma) | MTT Assay | 17.7% sub-G1 population (apoptosis) | More potent than other tested ginsenosides in inducing apoptosis.[7] |

| Various Glycosides | Human Tumor Cell Lines | Cytotoxicity Assay | IC50 > 10 µM | Biflavonoid glycosides from I. balsamina petals were found to be inactive.[8] |

Putative Mechanisms of Action & Signaling Pathways

While the precise molecular targets of this compound have not been elucidated, the mechanisms of related saponins are well-documented. It is highly probable that this compound shares similar mechanisms, primarily involving the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation and is often hyperactivated in cancer.[9][10] Many ginsenosides exert their anti-cancer effects by inhibiting this pathway.[2][11][12] Inhibition of PI3K/Akt signaling by a compound like this compound would block downstream survival signals, thereby sensitizing cancer cells to apoptosis.

Below is a diagram illustrating the hypothesized inhibitory action of this compound on this pathway.

Caption: Putative inhibition of the PI3K/Akt survival pathway by this compound.

Modulation of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer by promoting cell survival and proliferation.[13] Its constitutive activation is a hallmark of many tumors.[14] Ginsenosides like Compound K and Rg3 have been shown to inhibit NF-κB activation, thereby reducing the expression of anti-apoptotic genes and enhancing cancer cell susceptibility to treatment.[15][16] It is plausible that this compound could also target this pathway to exert anti-inflammatory and anti-cancer effects.

Key Experimental Protocols

The following sections detail standard methodologies that would be employed to characterize the biological activity of this compound.

In Vitro Cell Viability: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[17] It is a standard initial screening tool to determine the cytotoxic effects of a compound and to calculate its IC50 value (the concentration that inhibits 50% of cell growth).

Protocol:

-

Cell Plating: Seed cancer cells (e.g., A375 human melanoma cells) into a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) and incubate overnight to allow for cell adherence.[17]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compound. Include control wells with medium only (blank) and cells with vehicle (e.g., DMSO) but no compound.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[6]

-

MTT Addition: Add MTT labeling reagent (e.g., 10 μL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][18]

-

Solubilization: Add a solubilization solution (e.g., 100 μL of SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[17][19]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[20]

In Vivo Anti-Tumor Efficacy: Xenograft Mouse Model

To evaluate the anti-tumor activity of this compound in a living organism, a xenograft model is commonly used, where human cancer cells are implanted into immunodeficient mice.[21][22]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 × 10⁶ A375 cells) into the flank of immunodeficient nude mice.[6][23]

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).[23]

-

Group Assignment & Treatment: Randomize the tumor-bearing mice into several groups (e.g., n=5 per group): a vehicle control group, a positive control group (a known chemotherapy agent), and one or more this compound treatment groups at different dosages.[24]

-

Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily or several times a week for several weeks).[6][24]

-

Monitoring: Throughout the study, monitor and record tumor volume (typically measured with calipers), animal body weight (as an indicator of toxicity), and overall health.[6][25]

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight.[25] Portions of the tumor can be used for further analysis, such as histology (to observe necrosis) or Western blotting (to assess changes in protein expression related to signaling pathways).[22]

The following diagram outlines a typical workflow for evaluating a novel anti-cancer compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hosenkosides F, G, H, I, J, and K, Novel Baccharane Glycosides from the Seeds of Impatiens balsamina [jstage.jst.go.jp]

- 4. jocpr.com [jocpr.com]

- 5. Effects of ginsenoside Rg3 on apoptosis in A375.S2 melanoma cells - Kim - Translational Cancer Research [tcr.amegroups.org]

- 6. Ginsenoside Rg3 Inhibits Melanoma Cell Proliferation through Down-Regulation of Histone Deacetylase 3 (HDAC3) and Increase of p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside compound K induces apoptosis in nasopharyngeal carcinoma cells via activation of apoptosis-inducing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Neurodegenerative Biflavonoid Glycosides from Impatiens balsamina. | Semantic Scholar [semanticscholar.org]

- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 10. KEGG PATHWAY: hsa04151 [genome.jp]

- 11. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Myocardial Cell Apoptosis Is Important Mechanism for Ginsenoside in the Limitation of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of NF-kappaB by ginsenoside Rg3 enhances the susceptibility of colon cancer cells to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oncotarget.com [oncotarget.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Hosenkoside G: A Technical Overview of a Promising Baccharane Glycoside for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside G, a naturally occurring baccharane glycoside, has been identified as a compound of interest within the field of oncology research. Isolated from the seeds of Impatiens balsamina L., this saponin has demonstrated potential anti-tumor properties, drawing attention to its possible therapeutic applications. This technical guide provides a comprehensive literature review and research overview of this compound, including its known biological activities and, due to the limited specific data on this compound, a detailed examination of the well-documented activities of structurally related baccharane glycosides, particularly ginsenosides. This comparative approach aims to provide researchers with a valuable reference for designing future studies into the mechanisms of action of this compound.

Chemical Structure and Properties

This compound belongs to the baccharane subclass of triterpenoid saponins. While detailed physicochemical properties are not extensively documented in publicly available literature, its structure as a glycoside suggests it possesses both hydrophilic (sugar moieties) and lipophilic (triterpenoid aglycone) characteristics, influencing its pharmacokinetic and pharmacodynamic profiles.

Documented Biological Activity of this compound

Initial research has confirmed that this compound is among several baccharane-type glycosides isolated from the seeds of Impatiens balsamina. Studies have evaluated the in vitro growth inhibitory activity of compounds from these seeds against human cancer cell lines, including the A375 human melanoma cell line. While this compound was identified in these studies, specific quantitative data, such as IC50 values, for its individual activity are not yet available in the broader scientific literature.

Insights from Structurally Related Baccharane Glycosides (Ginsenosides)

Due to the limited specific data on this compound, this section details the well-researched anti-tumor activities of other baccharane glycosides, primarily ginsenosides. These compounds share a similar structural backbone and offer valuable insights into the potential mechanisms of action for this compound.

Quantitative Data: In Vitro Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of various ginsenosides against different cancer cell lines. This data is presented to offer a comparative landscape of the potential efficacy of this class of compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ginsenoside Rg3 | A375.S2 | Melanoma | 20 | [1] |

| Ginsenoside Rh1 | A549 | Lung Cancer | ~100 µg/mL | [2] |

| Compound K | HCT-116 | Colon Cancer | Not specified | [3] |

| Ginsenoside Rh2 | HL-60 | Leukemia | ~38 | [4] |

Experimental Protocols

To facilitate the design of future research on this compound, detailed methodologies for key experiments cited for related compounds are provided below.

Cell Viability Assay (MTT Assay) [1][5]

-

Cell Seeding: Cancer cells (e.g., A375.S2) are seeded in 96-well plates at a density of 1.5 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Ginsenoside Rg3) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.

Cell Cycle Analysis (Flow Cytometry) [4]

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Assay (Annexin V/PI Staining) [3]

-

Cell Treatment: Cells are treated with the test compound.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related baccharane glycosides, the anti-tumor activity of this compound may involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Cell Cycle Arrest

A common mechanism of action for ginsenosides is the induction of cell cycle arrest, primarily at the G1 phase. This is often achieved through the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are crucial for G1 to S phase transition.

Caption: Hypothesized G1 cell cycle arrest pathway induced by this compound.

Apoptosis Induction

Baccharane glycosides have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Hypothesized apoptosis induction pathways for this compound.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for investigating the anti-tumor mechanism of this compound.

Caption: Proposed experimental workflow for this compound research.

Future Directions and Conclusion

This compound represents a promising, yet understudied, natural product with potential applications in cancer therapy. The current body of literature suggests its involvement in the inhibition of cancer cell growth. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Determining the specific IC50 values of this compound against a panel of cancer cell lines.

-

Elucidating the precise molecular mechanisms of its anti-tumor activity, including its effects on cell cycle regulation and apoptosis.

-

Investigating its impact on key signaling pathways implicated in cancer progression.

-

Evaluating its efficacy and safety in in vivo models of cancer.

By building upon the knowledge gained from related baccharane glycosides and conducting rigorous, focused research, the scientific community can unlock the full potential of this compound as a novel anti-cancer agent.

References

- 1. Effects of ginsenoside Rg3 on apoptosis in A375.S2 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Compound K, a Ginsenoside Metabolite, Inhibits Colon Cancer Growth via Multiple Pathways Including p53-p21 Interactions | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synergistic Apoptosis-Inducing Effects on A375 Human Melanoma Cells of Natural Borneol and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

Hosenkoside G: A Technical Overview of its Physicochemical Properties and Anti-tumor Potential

For Researchers, Scientists, and Drug Development Professionals

Hosenkoside G, a naturally occurring baccharane glycoside isolated from the seeds of Impatiens balsamina L., has emerged as a compound of interest in oncological research due to its demonstrated anti-tumor properties. This technical guide provides a comprehensive overview of its fundamental physicochemical characteristics, along with available data on its biological activity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and potential drug development. Key identifiers and molecular characteristics are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 160896-46-8 | [1][2][3][4][5] |

| Molecular Weight | 949.13 g/mol | [1][3][6] |

| Molecular Formula | C₄₇H₈₀O₁₉ | [1][2][6] |

Anti-tumor Activity: An In-depth Look

This compound has been identified as possessing anti-tumor activity, specifically demonstrating in vitro growth inhibitory effects against human cancer cell lines.[1]

Cytotoxicity against A375 Human Melanoma Cells

Research has shown that this compound, along with other baccharane glycosides isolated from the seeds of Impatiens balsamina, was evaluated for its in vitro inhibitory activity against the A375 human malignant melanoma cell line. While the specific IC50 value for this compound from the primary study is not publicly available, the investigation confirms its cytotoxic potential against this cancer cell line.

Experimental Protocol: In Vitro Growth Inhibitory Assay (General Methodology)

While the specific protocol used for this compound is not detailed in the available abstracts, a general methodology for assessing the in vitro growth inhibitory activity of a compound on a cancer cell line like A375 typically involves the following steps. This generalized protocol is provided for illustrative purposes.

1. Cell Culture and Maintenance:

-

The A375 human melanoma cell line is cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Cells are harvested from culture flasks using trypsin-EDTA.

-

A cell suspension of a known concentration is prepared, and cells are seeded into 96-well microplates at a predetermined density.

3. Compound Treatment:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial dilutions of the stock solution are prepared in the culture medium to achieve a range of final concentrations.

-

The culture medium in the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the highest compound concentration.

4. Incubation:

-

The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

5. Cytotoxicity Assessment (e.g., MTT Assay):

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

The culture medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells.

-

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways: Avenues for Future Research

Currently, there is a lack of specific research detailing the precise signaling pathways modulated by this compound in cancer cells. However, based on the known mechanisms of other structurally related triterpenoid saponins, such as ginsenosides, potential pathways of interest for future investigation include:

-

Apoptosis Induction: Many triterpenoid saponins induce programmed cell death in cancer cells through the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.

-

Cell Cycle Arrest: Investigation into whether this compound can halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M) would be a valuable area of research.

-

PI3K/Akt/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.

-

MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

To elucidate the mechanism of action of this compound, future research should focus on these key signaling pathways.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating the anti-tumor activity of a compound like this compound and the logical relationship of its potential mechanism of action.

Caption: A typical experimental workflow for investigating this compound.

Caption: Postulated mechanism of action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cytotoxic Activities of Spin-labeled Derivatives of Cinobufagin [crcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antitumor Activities of Novel 4-Morpholinothieno[3,2-d]pyrimidine Derivatives [crcu.jlu.edu.cn]

The Enigmatic Role of Hosenkoside G in Oncology: A Technical Overview and Parallels with Ginsenoside Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hosenkoside G, a baccharane glycoside, has been identified as a compound with potential anti-tumor properties. However, a comprehensive review of publicly available scientific literature reveals a scarcity of in-depth studies detailing its specific mechanisms of action, quantitative efficacy, and associated signaling pathways. This technical guide addresses this knowledge gap by first summarizing the currently available information on this compound. Subsequently, it draws parallels with the extensively researched class of structurally related compounds, the ginsenosides, with a particular focus on Compound K (CK). By examining the well-documented anti-tumor activities of ginsenosides, this paper aims to provide a valuable contextual framework and potential avenues for future research into this compound and other novel baccharane glycosides.

This compound: An Overview

This compound is a naturally occurring baccharane glycoside. While preliminary studies suggest its potential as an anti-tumor agent, detailed quantitative data and mechanistic studies are not widely available in the current body of scientific literature. Further research is imperative to elucidate its specific targets, efficacy across different cancer cell lines, and the signaling cascades it may modulate.

Ginsenosides as a Model for Triterpenoid Glycoside Anti-Tumor Activity

Given the limited data on this compound, this guide will now focus on the anti-tumor properties of ginsenosides, a well-characterized class of triterpenoid glycosides derived from Panax ginseng. These compounds, particularly their intestinal metabolite Compound K (CK), have been the subject of numerous pre-clinical studies, providing a robust dataset for understanding the potential mechanisms of related molecules like this compound.

Quantitative Anti-Tumor Efficacy of Ginsenosides

The cytotoxic effects of various ginsenosides have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The following table summarizes representative IC50 values for different ginsenosides.

| Ginsenoside | Cancer Cell Line | IC50 (µM) | Reference |

| Compound K (CK) | HCT-116 (Colon) | Not Specified | [1] |

| SW-480 (Colon) | Not Specified | [1] | |

| HT-29 (Colon) | Not Specified | [1] | |

| HepG2 (Liver) | Not Specified | [2] | |

| Ginsenoside Rg3 | A549 (Lung) | 44.6 | [3] |

| Ginsenoside Rg5 | A549 (Lung) | 36.0 | [3] |

Note: Specific IC50 values for some compounds were not explicitly stated in the reviewed abstracts.

In Vivo Anti-Tumor Activity

Xenograft models in immunocompromised mice are frequently used to assess the in vivo efficacy of anti-cancer compounds. In a study involving HCT-116 colon cancer cell xenografts, Compound K was shown to significantly inhibit tumor growth[1]. Similarly, a combination of ginsenosides Rg3 and Rg5 demonstrated potent anti-tumoral effects in a human lung tumor xenograft model[3].

Mechanistic Insights from Ginsenoside Research

Ginsenosides exert their anti-tumor effects through a multi-pronged approach, influencing key cellular processes and signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which ginsenosides inhibit cancer cell growth is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Compound K has been observed to induce apoptosis and cause G1 phase cell cycle arrest in HCT-116 colon cancer cells[1]. This is often associated with the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression.

Modulation of Key Signaling Pathways

Ginsenosides, particularly Compound K, have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Compound K has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and invasion[4].

-

MAPK Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and are often dysregulated in cancer. Compound K can induce apoptosis through the activation of the JNK and p38 MAPK pathways[2]. The ERK pathway, which is closely related to tumor migration and invasion, is another target of ginsenosides like Rh3[5].

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Some ginsenosides have been shown to inhibit NF-κB signaling, thereby reducing inflammation and promoting apoptosis.

Below is a diagram illustrating the modulation of the PI3K/Akt/mTOR pathway by Compound K.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound K.

Common Experimental Protocols in Anti-Tumor Studies

The investigation of anti-cancer compounds like ginsenosides involves a series of standardized in vitro and in vivo experiments.

In Vitro Assays

-

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT): These assays are used to determine the dose-dependent effect of a compound on cancer cell proliferation and to calculate IC50 values.

-

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): Flow cytometry is used to quantify the percentage of cells undergoing early and late apoptosis, as well as necrosis, following treatment with the compound[6][7].

-

Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., propidium iodide) is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Western Blotting: This technique is used to measure the expression levels of key proteins involved in signaling pathways, apoptosis, and cell cycle regulation, providing mechanistic insights into the compound's action.

Below is a diagram representing a typical experimental workflow for in vitro anti-tumor studies.

Caption: A generalized workflow for in vitro anti-cancer drug screening.

In Vivo Models

-

Xenograft Mouse Models: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound to evaluate its effect on tumor growth, volume, and weight[8][9]. This model also allows for the assessment of systemic toxicity.

Conclusion and Future Directions

While this compound has been noted for its potential anti-tumor activity, the lack of comprehensive studies necessitates further investigation. The extensive research on ginsenosides, particularly Compound K, provides a valuable roadmap for future studies on this compound and other baccharane glycosides. Future research should focus on:

-

Systematic Screening: Evaluating the cytotoxic effects of this compound across a broad panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of this compound, including its effects on apoptosis, the cell cycle, and key signaling pathways, using techniques such as western blotting and gene expression profiling.

-

In Vivo Efficacy and Safety: Assessing the anti-tumor efficacy and potential toxicity of this compound in preclinical xenograft models.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its biological activity to guide the development of more potent and selective derivatives.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel, nature-derived anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenosides Inhibit the Proliferation of Lung Cancer Cells and Suppress the Rate of Metastasis by Modulating EGFR/VEGF Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Hosenkoside G: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens Balsamina L., has emerged as a compound of interest in oncological research due to its demonstrated anti-tumor activities. Preliminary studies have highlighted its potential in inhibiting the growth of cancer cells, particularly human melanoma. This technical guide provides a comprehensive summary of the current understanding of this compound's efficacy, drawing from available preclinical data. The information herein is intended to support further investigation and drug development efforts.

Quantitative Data Summary

The primary cytotoxic effect of this compound has been quantified against the A375 human melanoma cell line. The following table summarizes the key efficacy data point identified in preliminary studies.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | A375 (Human Melanoma) | Growth Inhibition | IC50 | 2.8 µM | [1] |

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

Detailed experimental protocols for the preliminary evaluation of this compound are outlined below. These methodologies are based on standard practices in cellular and molecular biology and are provided to ensure reproducibility and facilitate further research.

Cell Culture and Maintenance

-

Cell Line: A375 human malignant melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The medium is replaced every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the growth-inhibitory effect of this compound on A375 cells.

-

Cell Seeding: A375 cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with the vehicle at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis in A375 cells following treatment with this compound.

-

Cell Treatment: A375 cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., IC50 and 2x IC50) for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Mandatory Visualizations

Signaling Pathway Diagram

Based on the known mechanisms of similar glycosides in melanoma cells, it is hypothesized that this compound may exert its anti-tumor effects through the modulation of the PI3K/Akt/mTOR signaling pathway.

References

Hosenkoside G from Impatiens balsamina: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens balsamina L., has demonstrated potential as an anti-tumor agent.[1] This technical guide provides a comprehensive overview of the origin, isolation, and potential mechanisms of action of this compound. Detailed experimental protocols for extraction and analysis are presented, alongside quantitative data where available. Furthermore, this guide illustrates a hypothetical signaling pathway potentially modulated by this compound, based on the activity of structurally related compounds, to guide future research in its mechanism of action.

Introduction

Impatiens balsamina, commonly known as garden balsam, is a plant with a history of use in traditional medicine.[2] Phytochemical investigations have revealed the presence of a diverse array of secondary metabolites, including baccharane glycosides.[3] Among these, this compound has been identified as a compound of interest due to its reported anti-tumor properties. This document serves as a technical resource for researchers engaged in the study and development of this compound and other related natural products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C47H80O19 | [4] |

| Molecular Weight | 949.13 g/mol | [4] |

| CAS Number | 160896-46-8 | [1] |

Origin and Isolation from Impatiens balsamina

This compound is a naturally occurring compound found in the seeds of Impatiens balsamina L.[1] The isolation of this compound and other baccharane glycosides from this plant source has been described in scientific literature.

Extraction of Total Hosenkosides

An orthogonal experimental design has been utilized to optimize the extraction of total hosenkosides from the seeds of Impatiens balsamina. The study identified the following optimal conditions:

| Parameter | Optimal Condition |

| Extraction Solvent | 70% Ethanol |

| Ratio of Material to Liquid (m/V) | 1:6 |

| Reflux Time | 4 cycles (60, 45, 30, 30 min) |

| Extraction Rate | 98.19% |

This data pertains to the extraction of total hosenkosides, not specifically this compound.

Hypothetical Isolation and Purification Workflow

Based on typical methodologies for the isolation of baccharane glycosides from plant materials, a hypothetical workflow for the isolation and purification of this compound is presented below. This process involves extraction, fractionation, and chromatographic separation.

Experimental Protocols

General Extraction of Total Hosenkosides

This protocol is adapted from the optimized orthogonal experiment for the extraction of total hosenkosides.

-

Material Preparation: Air-dry and powder the seeds of Impatiens balsamina.

-

Extraction:

-

Place the powdered seeds in a round-bottom flask.

-

Add 70% ethanol at a material-to-liquid ratio of 1:6 (w/v).

-

Perform hot reflux extraction for four cycles: 60 minutes, followed by 45 minutes, 30 minutes, and a final 30 minutes.

-

-

Filtration and Concentration:

-

After each reflux cycle, filter the mixture to separate the extract from the solid plant material.

-

Combine the filtrates from all cycles.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude extract.

-

In Vitro Cytotoxicity Assay (General Protocol)

To evaluate the anti-tumor activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT or WST-1 assay, can be employed.

-

Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma cells) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay:

-

Add the MTT or WST-1 reagent to each well.

-

Incubate for the recommended time to allow for the formation of formazan.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Hypothetical Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway

While the precise signaling pathways modulated by this compound have not been experimentally elucidated, its structural similarity to other anti-tumor triterpenoid glycosides, such as ginsenosides, suggests a potential mechanism of action involving the inhibition of pro-survival signaling pathways. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a hypothetical model of how this compound might exert its anti-tumor effects by inhibiting the PI3K/Akt signaling cascade, leading to the induction of apoptosis.

Conclusion and Future Directions

This compound, originating from the seeds of Impatiens balsamina, presents a promising scaffold for the development of novel anti-tumor therapeutics. This guide provides a foundational understanding of its origin and a framework for its isolation and biological evaluation. Future research should focus on the definitive elucidation of the signaling pathways modulated by this compound to fully understand its mechanism of action. Further preclinical and clinical studies are warranted to explore its therapeutic potential.

References

- 1. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Hosenkoside G: Comprehensive Application Notes for Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Hosenkoside G, a baccharane glycoside with promising anti-tumor activity, from the seeds of Impatiens balsamina L.[1] The methodologies outlined below are based on established techniques for the isolation of triterpenoid saponins from plant materials.

Overview of this compound

This compound is a naturally occurring saponin found in the seeds of Impatiens balsamina.[2] Saponins, a diverse group of glycosides, are known for a wide range of pharmacological activities. Extracts from Impatiens balsamina have been traditionally used for various medicinal purposes and have been shown to possess anti-tumor, anti-inflammatory, and antimicrobial properties.

Extraction of Total Hosenkosides

The initial step involves the extraction of total hosenkosides from the dried and powdered seeds of Impatiens balsamina. A hot reflux extraction method using aqueous ethanol has been demonstrated to be effective for obtaining a high yield of total saponins.

Experimental Protocol: Hot Reflux Extraction

-

Preparation of Plant Material: Grind dried seeds of Impatiens balsamina into a coarse powder.

-

Solvent Preparation: Prepare a 70% (v/v) ethanol solution in distilled water.

-

Extraction Process:

-

Place the powdered seeds in a round-bottom flask.

-

Add the 70% ethanol solution at a solvent-to-material ratio of 10:1 (mL:g).

-

Set up a reflux apparatus and heat the mixture to a gentle boil.

-

Maintain the reflux for 2 hours.

-

Allow the mixture to cool to room temperature.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine the filtrates and concentrate the total extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude saponin extract.

-

Data Presentation: Extraction Parameters

| Parameter | Value |

| Plant Material | Dried seeds of Impatiens balsamina L. |

| Solvent | 70% Ethanol |

| Extraction Method | Hot Reflux |

| Solvent to Material Ratio | 10:1 (mL/g) |

| Extraction Time | 2 hours (repeated 3 times) |

| Temperature | Boiling point of 70% ethanol |

Purification of this compound

The crude saponin extract contains a mixture of different hosenkosides and other phytochemicals. A multi-step purification process involving column chromatography and high-speed counter-current chromatography (HSCCC) is recommended for the isolation of this compound. Recrystallization can be employed as a final step to achieve high purity.

Column Chromatography (Initial Fractionation)

Column chromatography is employed for the initial separation of the crude extract into fractions with varying polarities. Silica gel is a commonly used stationary phase for the separation of saponins.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (100-200 mesh) in chloroform.

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Equilibrate the column by passing chloroform through it until the packing is stable.

-

-

Sample Loading:

-

Dissolve the crude saponin extract in a minimal amount of methanol.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 9:1, 8:2, 7:3, 6:4, 5:5 v/v chloroform:methanol).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v) and visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Combine the fractions containing the target compound, this compound, based on the TLC profile.

-

Data Presentation: Column Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel (100-200 mesh) |

| Mobile Phase | Chloroform-Methanol gradient |

| Elution Mode | Stepwise Gradient |

| Detection | Thin Layer Chromatography (TLC) |

High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products like saponins, as it avoids irreversible adsorption to a solid support.

Experimental Protocol: High-Speed Counter-Current Chromatography

-

Solvent System Selection:

-

A two-phase solvent system is crucial for successful HSCCC separation. For triterpenoid saponins, a common system is chloroform-methanol-water. A recommended starting ratio is 4:4:2 (v/v/v).[3][4]

-

Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the phases to separate.

-

-

HSCCC Instrument Setup:

-

Fill the HSCCC column with the stationary phase (typically the upper phase).

-

Set the rotation speed (e.g., 850 rpm).

-

-

Sample Injection:

-

Dissolve the this compound-enriched fraction from column chromatography in a mixture of the upper and lower phases of the solvent system.

-

Inject the sample into the HSCCC column.

-

-

Elution and Fraction Collection:

-

Pump the mobile phase (typically the lower phase) through the column at a constant flow rate (e.g., 2.0 mL/min).

-

Monitor the effluent using a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, as saponins often lack a strong UV chromophore).

-

Collect fractions based on the detector response.

-

-

Analysis of Fractions:

-

Analyze the collected fractions by TLC or HPLC to identify the fractions containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Data Presentation: HSCCC Parameters

| Parameter | Specification |

| Instrument | High-Speed Counter-Current Chromatograph |

| Solvent System | Chloroform:Methanol:Water (e.g., 4:4:2 v/v/v) |

| Stationary Phase | Upper Phase |

| Mobile Phase | Lower Phase |

| Flow Rate | 2.0 mL/min |

| Rotation Speed | 850 rpm |

| Detection | Evaporative Light Scattering Detector (ELSD) |

Recrystallization (Final Purification)

Recrystallization can be used to obtain highly pure crystalline this compound from the pooled and dried HSCCC fractions.

Experimental Protocol: Recrystallization

-

Solvent Selection:

-

Choose a solvent or a solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Methanol or an ethanol-water mixture are good starting points.

-

-

Dissolution:

-

Dissolve the purified this compound in a minimal amount of the hot solvent.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals in a vacuum oven at a low temperature.

-

Experimental Workflow and Signaling Pathway

Diagrams

Caption: Workflow for this compound Extraction and Purification.

Caption: Postulated Anti-Tumor Signaling Pathway of this compound.

Concluding Remarks

The protocols described provide a robust framework for the efficient extraction and purification of this compound from Impatiens balsamina seeds. The combination of chromatographic techniques ensures the isolation of a high-purity compound suitable for further pharmacological and drug development studies. The postulated signaling pathway offers a basis for investigating the molecular mechanisms underlying the anti-tumor activity of this compound. Optimization of the described parameters may be necessary depending on the specific laboratory conditions and equipment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hosenkosides F, G, H, I, J, and K, novel baccharane glycosides from the seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Hosenkoside G Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside G is a baccharane glycoside isolated from the seeds of Impatiens balsamina L..[1] While comprehensive in vivo studies on this compound are limited, its structural similarity to other pharmacologically active ginsenosides suggests potential therapeutic applications, including anti-tumor, anti-inflammatory, and neuroprotective effects.[2][3] These application notes provide a detailed framework for the in vivo experimental design of this compound studies, drawing upon available data for closely related compounds and general principles of pharmacology and toxicology. The provided protocols should be considered as a starting point and may require optimization based on specific research objectives.

Data Presentation: Pharmacokinetic Parameters of Related Hosenkosides

Pharmacokinetic data from closely related compounds, such as Hosenkoside A and K, can provide initial guidance for dose selection and administration routes in preclinical studies involving this compound. The following table summarizes key pharmacokinetic parameters observed in rats.

| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| Hosenkoside A | Oral | 12.4 (in total saponins) | 162.08 ± 139.87 | 0.67 | 5.39 ± 2.06 |

| Hosenkoside K | Oral | Not specified | 511.11 ± 234.07 | 0.46 | 4.96 ± 1.75 |

Note: Data is derived from studies on total saponins of Semen Impatientis and may not perfectly reflect the pharmacokinetics of isolated this compound.[4]

Experimental Protocols

Animal Model Selection and Husbandry

1.1. Animal Species:

-

Rodents: Mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly used for initial efficacy and toxicity studies due to their well-characterized genetics, physiology, and relatively low cost. The choice between mice and rats may depend on the specific disease model.

1.2. Justification:

-

The selection of a specific strain should be justified based on the research question. For example, immunodeficient mice (e.g., nude or SCID) are suitable for tumor xenograft models.

1.3. Husbandry:

-

Housing: Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water should be provided ad libitum.

-

Acclimatization: Animals should be allowed to acclimatize to the experimental environment for at least one week before the start of any procedures.

-

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

Formulation and Administration of this compound

2.1. Formulation:

-

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on information for similar compounds, the following formulations can be considered for oral administration:

-

Suspension in 0.5% carboxymethyl cellulose (CMC-Na).

-

Solution in a mixture of DMSO, PEG300, Tween 80, and saline. A common starting ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final DMSO concentration should be kept low to minimize toxicity.

-

Dissolution in corn oil.

-

2.2. Administration Route:

-

Oral Gavage (p.o.): This is a common route for initial studies, mimicking a potential clinical route of administration.

-

Intraperitoneal Injection (i.p.): This route can be used to bypass first-pass metabolism and may lead to higher bioavailability.

-

Intravenous Injection (i.v.): This route provides 100% bioavailability and is useful for pharmacokinetic studies.

2.3. Dosing Regimen:

-

Dose Selection: A dose-ranging study is recommended to determine the optimal therapeutic dose and to identify any potential toxicity. Based on studies with other ginsenosides, a starting dose range of 10-50 mg/kg could be explored.

-

Frequency and Duration: The frequency and duration of administration will depend on the half-life of this compound and the nature of the disease model.

General Efficacy Study Design

3.1. Experimental Groups:

-

Group 1: Vehicle Control: Animals receive the vehicle only.

-

Group 2: Positive Control: Animals receive a known effective drug for the specific disease model.

-

Group 3-5: this compound Treatment Groups: Animals receive different doses of this compound (e.g., low, medium, and high doses).

3.2. Randomization and Blinding:

-

Animals should be randomly assigned to the different experimental groups.

-

To minimize bias, the study should be conducted in a blinded manner, where the investigators are unaware of the treatment assignments.

3.3. Endpoints for Evaluation:

-

Primary Endpoints: These are the main parameters used to assess the efficacy of this compound. Examples include tumor volume in cancer models, behavioral scores in neurological models, or inflammatory markers in inflammation models.

-

Secondary Endpoints: These include measurements of body weight, food and water intake, and general health status.

-

Terminal Procedures: At the end of the study, animals are euthanized, and blood and tissues are collected for further analysis (e.g., histopathology, biomarker analysis).

Preliminary Toxicology Assessment

A preliminary assessment of toxicity should be integrated into the efficacy studies.

4.1. Parameters to Monitor:

-

Mortality and Morbidity: Daily monitoring for any adverse effects.

-

Body Weight: Measured at least twice a week.

-

Clinical Signs: Observation for changes in appearance, posture, and behavior.

-

Organ Weights: At necropsy, major organs (e.g., liver, kidney, spleen) should be weighed.

-

Histopathology: Microscopic examination of major organs for any signs of toxicity.

Mandatory Visualizations

Experimental Workflow for an In Vivo Efficacy Study

Caption: A generalized workflow for conducting an in vivo efficacy study of this compound.

Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action

Given that many ginsenosides exhibit anti-inflammatory properties, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways.

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

References

- 1. This compound | baccharane glycoside | CAS# 160896-46-8 | InvivoChem [invivochem.com]

- 2. In vivo metabolism, pharmacokinetics, and pharmacological activities of ginsenosides from ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo metabolism, pharmacokinetics, and pharmacological activities of ginsenosides from ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Determining the Dose-Response Curve of Hosenkoside G: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the dose-response curve of Hosenkoside G, a baccharane glycoside with recognized anti-tumor properties isolated from the seeds of Impatiens Balsamina L.[1][2] This document outlines detailed experimental protocols and data presentation strategies to characterize the potency and efficacy of this compound in a cellular context.

Introduction to Dose-Response Analysis

A dose-response curve is a fundamental tool in pharmacology and drug development used to characterize the relationship between the concentration of a compound and its biological effect.[3][4] By generating a dose-response curve, researchers can determine key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which are critical indicators of a compound's potency.[5] This information is essential for understanding the therapeutic potential and mechanism of action of novel compounds like this compound.

Experimental Objective

The primary objective of the following protocols is to establish a clear dose-response relationship for this compound in a relevant cancer cell line. This will involve treating the cells with a range of this compound concentrations and measuring a specific biological endpoint, such as cell viability or proliferation.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Material/Reagent | Supplier | Notes |